6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as 6-Me-THIP) is a bicyclic heterocyclic compound characterized by a fused imidazole and partially saturated pyrazine ring. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol. The 6-methyl substituent enhances lipophilicity and steric effects, influencing its pharmacokinetic and pharmacodynamic properties .
Synthesis: The core structure of tetrahydroimidazo[1,2-a]pyrazines is typically synthesized via heterocyclization of amino acids or peptide-like precursors. For example, BIM-46174, a related Gαq protein inhibitor, is derived from l-cysteine and l-cyclohexylalanine, with modifications at the C-terminal carboxyl group to introduce a 4-phenyl-substituted imidazole .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
DCGNLBKPBVLWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C=CN=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
- Structure : Replaces the pyrazine ring with pyrimidine.
- Activity : Antibacterial agents (e.g., hydrazone derivatives 8a–k ) inhibit pathogens like Staphylococcus aureus and Escherichia coli. Neuroprotective applications include treatment of stroke and cardiac arrest .
- Key Difference : Pyrimidine's electron-rich nature alters binding interactions compared to pyrazine.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids
- Structure : Fused benzoimidazole and pyrrolopyrazine rings (e.g., compound 8e ).
Substituent Modifications
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Structure : Ethyl group at position 2 (C₂).
- Properties : Molecular formula C₈H₁₃N₃ , MW 151.21 g/mol. Reduced polarity (1 rotatable bond) compared to 6-Me-THIP .
- Activity: Not explicitly reported, but C₂ substituents often affect receptor selectivity.
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Structure : Phenyl group at position 3 (C₃).
- Activity : Antifungal activity against Sporothrix spp. when combined with thiosemicarbazones/thiazolidinediones. Synergizes with itraconazole to overcome resistance .
8,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Functional Group Additions
Sulfonyl Fluoride Derivatives
- Example : 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-sulfonyl fluoride.
- Application : SuFEx (Sulfur Fluoride Exchange) click chemistry for bioconjugation .
Carbaldehyde Derivatives
Gαq Protein Inhibition
- BIM-46174/46187 : Dimeric derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Preferentially silence Gαq proteins, making them rare cell-permeable inhibitors. Activity depends on the 4-phenylimidazole substitution .
- 6-Me-THIP : Methyl at C₆ may enhance membrane permeability but reduce steric hindrance compared to bulkier groups (e.g., cyclohexylmethyl in BIM analogs) .
Anticancer and Antiviral Activity
Comparative Data Table
Biological Activity
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused ring system that includes nitrogen atoms. Its molecular formula is , and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to significant biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit notable antimicrobial properties. For example, thiosemicarbazones based on this structure have shown efficacy against various pathogens including Trypanosoma cruzi and Leishmania species. These compounds demonstrated IC50 values ranging from 10 nM to 10 µM against these organisms with low cytotoxicity on human cell lines, indicating a favorable selectivity index .
Anti-inflammatory Effects
This compound has been implicated in modulating the P2X7 receptor function. This receptor is involved in inflammatory responses and its antagonism could lead to reduced cytokine release (e.g., IL-1β), suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines : Compounds derived from tetrahydroimidazo[1,2-a]pyrazine have shown significant cytotoxic effects on various cancer cell lines such as MDA-MB-231 and HepG2 with IC50 values ranging from 0.99 to 9.99 µM. These compounds not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner .
- Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Immunohistochemical analyses indicated a reduction in Ki-67 expression in treated cells, further confirming the anti-proliferative effects .
Study on Antiparasitic Activity
A study conducted on various derivatives of tetrahydroimidazo[1,2-a]pyrazine showed promising results against Trypanosoma cruzi. The compounds were selectively bioactivated by type 1 nitroreductases leading to cytotoxic metabolites that effectively targeted the parasites while exhibiting minimal toxicity to human cells .
Study on Anti-inflammatory Mechanisms
In another study focusing on the modulation of P2X7 receptors, it was found that antagonists derived from this compound class could significantly reduce ATP-induced inflammation in vitro. This suggests a potential therapeutic role in managing chronic inflammatory conditions .
Summary of Findings
| Biological Activity | Effect | IC50 Values | Selectivity |
|---|---|---|---|
| Antimicrobial | Effective against T. cruzi and Leishmania | 10 nM - 10 µM | High |
| Anti-inflammatory | Modulates P2X7 receptor | N/A | N/A |
| Anticancer | Induces apoptosis in cancer cell lines | 0.99 - 9.99 µM | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
